molecular formula C17H26O3 B217993 12-oxo-5E,8E,10Z-heptadecatrienoic acid CAS No. 103374-38-5

12-oxo-5E,8E,10Z-heptadecatrienoic acid

カタログ番号: B217993
CAS番号: 103374-38-5
分子量: 278.4 g/mol
InChIキー: BEHRKNVAYQNKGG-XTYDYNBASA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

12-oxo-5E,8E,10Z-heptadecatrienoic acid (12-oxo-HHT) is a key oxylipin metabolite of 12(S)-hydroxyheptadecatrienoic acid (12-HHT) with significant research applications in cardiovascular biology, immunology, and oncology . It is endogenously produced through the action of 15-hydroxyprostaglandin dehydrogenase on 12-HHT, which is itself a major cyclooxygenase pathway metabolite formed during thromboxane A2 biosynthesis . This compound is a valuable tool for monitoring thromboxane synthase activity in vivo . In research settings, this compound has been shown to inhibit the aggregation of human platelets. This effect is mediated through the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels, a key secondary messenger that inhibits platelet activation . Furthermore, studies indicate it can induce chemotaxis in human polymorphonuclear leukocytes (PMNs), suggesting a role in modulating immune and inflammatory responses . Its interaction with the leukotriene B4 receptor 2 (BLT2) has also implicated 12-oxo-HHT in cancer research, where BLT2 activation has been linked to pathways influencing tumor cell proliferation and metastasis . Additionally, this compound promotes keratinocyte migration through the BLT2 receptor, highlighting its potential relevance in wound healing research . The stereochemical configuration, defined as 5E,8E,10Z, is critical for its three-dimensional structure and biological activity . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

特性

CAS番号

103374-38-5

分子式

C17H26O3

分子量

278.4 g/mol

IUPAC名

(5E,8E,10Z)-12-oxoheptadeca-5,8,10-trienoic acid

InChI

InChI=1S/C17H26O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14H,2-4,9-10,12-13,15H2,1H3,(H,19,20)/b7-5+,8-6+,14-11-

InChIキー

BEHRKNVAYQNKGG-XTYDYNBASA-N

SMILES

CCCCCC(=O)C=CC=CCC=CCCCC(=O)O

異性体SMILES

CCCCCC(=O)/C=C\C=C\C/C=C/CCCC(=O)O

正規SMILES

CCCCCC(=O)C=CC=CCC=CCCCC(=O)O

同義語

12-keto-5,8,10-heptadecatrienoic acid
12-keto-HDTA
12-oxo-5,8,10-heptadecatrienoic acid

製品の起源

United States

類似化合物との比較

Structural and Physicochemical Comparisons

The table below highlights key differences between 12-oxo-5E,8E,10Z-heptadecatrienoic acid and related oxylipins:

Compound Name Chain Length Functional Group Molecular Formula Molecular Weight Key Physicochemical Properties
This compound C17 Oxo (C12) C₁₇H₂₆O₃ 277.18 logP: 4.45; H-bond donors: 1; H-bond acceptors: 3
12(S)-Hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT) C17 Hydroxyl (C12) C₁₇H₂₈O₃ 280.40 logP: ~3.8 (estimated); higher polarity due to -OH group
12(S)-HETE C20 Hydroxyl (C12) C₂₀H₃₂O₃ 320.47 logP: ~5.2; longer chain increases lipophilicity
5-Oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-oxo-ETE) C20 Oxo (C5) C₂₀H₃₀O₃ 318.45 logP: ~5.0; pro-inflammatory mediator
13-Oxo-9Z,11E-octadecadienoic acid (13-OxoODE) C18 Oxo (C13) C₁₈H₃₀O₃ 294.43 logP: ~4.8; involved in oxidative stress signaling

Key Observations:

  • Chain Length: The C17 backbone of 12-oxo-heptadecatrienoic acid distinguishes it from C18 (e.g., 13-OxoODE) and C20 compounds (e.g., 12-HETE, 5-oxo-ETE). Shorter chains may enhance membrane permeability but reduce receptor-binding specificity compared to longer analogs .
  • Functional Groups: The ketone at C12 contrasts with hydroxyl groups in 12-HHT and 12-HETE. This difference affects hydrogen-bonding capacity and enzymatic interactions. For instance, 12-HHT is a cyclooxygenase-1 (COX-1) metabolite, while the oxo group in 12-oxo-heptadecatrienoic acid may confer resistance to further oxidation .
  • Double Bond Geometry : The 5E,8E,10Z configuration in the target compound creates a distinct curvature compared to 12-HHT (5Z,8E,10E) or 5-oxo-ETE (6E,8Z,11Z,14Z), influencing interactions with lipid-binding proteins .

Q & A

Q. How can 12-oxo-5E,8E,10Z-heptadecatrienoic acid be synthesized and purified for experimental use?

The compound can be synthesized via enzymatic oxidation of polyunsaturated fatty acids (PUFAs) using lipoxygenase (LOX) isozymes. For instance, arachidonic acid derivatives are oxidized to generate hydroperoxyeicosatetraenoic acids (HpETEs), which are reduced to hydroxyeicosatetraenoic acids (HETEs) and further oxidized to form oxo-lipids like 12-oxo-ETE, structurally analogous to the target compound . Purification typically involves reverse-phase HPLC with C18 columns and methanol/water gradients, followed by confirmation via LC-MS using electrospray ionization (ESI) in negative ion mode. Mass spectral peaks at m/z 277.18 (M-H⁻) and fragmentation patterns (e.g., 233.21, 182.12) are critical for validation .

Q. What analytical methods are recommended for identifying and quantifying this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Use a C18 column with mobile phases of 0.1% acetic acid in water (A) and acetonitrile (B). Quantify via multiple reaction monitoring (MRM) targeting the precursor ion m/z 277.18 and product ions m/z 233.21 and 182.12. Calibration curves should be prepared using synthetic standards, and deuterated internal standards (e.g., d4-12-oxo-ETE) improve accuracy .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity concentrations (nM vs. μM) of this compound?

Discrepancies in effective concentrations may arise from differences in cell type, receptor expression, or assay conditions. To address this:

  • Perform dose-response curves across a broad concentration range (1 nM–10 μM) in relevant cellular models (e.g., cancer cell lines, immune cells).
  • Validate receptor specificity using antagonists (e.g., Gi-coupled receptor blockers) or CRISPR-mediated gene knockout.
  • Assess compound stability in culture media via LC-MS to rule out degradation artifacts .

Q. How does this compound interact with peroxisome proliferator-activated receptors (PPARs), and what experimental designs can elucidate its transcriptional regulation mechanisms?

The α,β-unsaturated carbonyl group in oxo-lipids enables covalent modification of PPARγ via Michael addition. To study this:

  • Use luciferase reporter assays in HEK293 cells transfected with PPARγ and a PPAR response element (PPRE)-driven reporter.
  • Confirm direct binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Perform mutagenesis on PPARγ cysteine residues (e.g., C285) to assess adduct formation .

Q. What are the challenges in differentiating this compound from its isomer 12-oxo-ETE in lipidomic studies, and how can they be addressed?

Isomeric oxo-lipids require high-resolution MS and orthogonal separation techniques:

  • Employ ultrahigh-performance liquid chromatography (UHPLC) with a 1.7-μm C18 column to resolve retention time differences.
  • Use ion mobility spectrometry (IMS) to distinguish isomers based on collision cross-sectional areas.
  • Validate findings with synthetic isomer standards and nuclear magnetic resonance (NMR) .

Methodological Considerations

Q. How should researchers handle contradictions between in vitro and in vivo data for this compound’s anti-inflammatory effects?

  • In vitro: Use primary macrophages or neutrophils to measure oxo-lipid effects on cytokine production (e.g., IL-6, TNF-α) under LPS stimulation.
  • In vivo: Administer the compound in murine models of inflammation (e.g., colitis, asthma) and quantify tissue-specific lipid profiles via LC-MS.
  • Address bioavailability by analyzing plasma and tissue distribution using radiolabeled tracers (e.g., ³H or ¹⁴C) .

Q. What precautions are necessary for maintaining the stability of this compound during storage and experimentation?

  • Store aliquots at −80°C under argon to prevent oxidation.
  • Avoid repeated freeze-thaw cycles; use single-use aliquots.
  • Add antioxidants (e.g., 0.01% BHT) to working solutions and culture media .

Data Interpretation and Reproducibility

Q. How can researchers ensure reproducibility when studying this compound’s role in cancer proliferation?

  • Standardize cell culture conditions (e.g., serum-free media, hypoxia vs. normoxia).
  • Use authenticated cell lines with STR profiling.
  • Pre-treat cells with glutathione-depleting agents (e.g., buthionine sulfoximine) to enhance oxo-lipid activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-oxo-5E,8E,10Z-heptadecatrienoic acid
Reactant of Route 2
Reactant of Route 2
12-oxo-5E,8E,10Z-heptadecatrienoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。